[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,5-dimethylphenyl)sulfonyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,5-dimethylphenyl)sulfonyloxybenzoate” is a chemical compound with the molecular formula C25H28N2O6S and a molecular weight of 484.57. It contains a total of 49 bonds, including 25 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aliphatic tertiary amide, and 1 aliphatic nitrile .
Molecular Structure Analysis
The molecular structure of this compound includes a variety of bond types and functional groups. It has 2 six-membered rings, one of which is a cyclohexyl ring attached to a cyanide group. The compound also contains an ester group (aromatic), a tertiary amide group (aliphatic), and a nitrile group (aliphatic) .Scientific Research Applications
Photodeoxygenation in Organic Chemistry
Photodeoxygenation of certain sulfoxides, like dibenzothiophene sulfoxide, results in the formation of sulfides and oxidized solvents. This process is significant in organic chemistry for studying the mechanism of hydroxylation and the role of atomic oxygen or related complexes in oxidation reactions. It provides insights into the understanding of the active oxidizing agents in these reactions (Gregory, Wan, & Jenks, 1997).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a critical area of research in medicinal chemistry. For instance, the formation of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are new classes of cyclic dipeptidyl ureas, showcases the versatility of reactions involving various cyclohexyl or benzyl isocyanides (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Formation of Isoxazole Derivatives
Research into the displacement reactions of α-chlorocycloalkanone oximes with sodium cyanide has shown the potential to obtain isoxazole derivatives. This is crucial for the development of novel compounds in organic synthesis and drug discovery (OhnoMasaji & NaruseNorio, 1966).
Antibacterial Agent Development
The creation of new heterocyclic compounds with sulfonamido moieties has been explored for their potential as antibacterial agents. This research is pivotal in developing new treatments against bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Polymer Science and Material Chemistry
The preparation of aromatic polyamides based on ether-sulfone-dicarboxylic acids highlights the intersection of polymer science and material chemistry. These polymers' solubility, thermal stability, and mechanical properties are of significant interest in materials research (Hsiao & Huang, 1997).
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,5-dimethylphenyl)sulfonyloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-18-11-12-19(2)22(15-18)34(30,31)33-21-10-6-5-9-20(21)24(29)32-16-23(28)27(3)25(17-26)13-7-4-8-14-25/h5-6,9-12,15H,4,7-8,13-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPUHHIMUFVKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC=C2C(=O)OCC(=O)N(C)C3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.